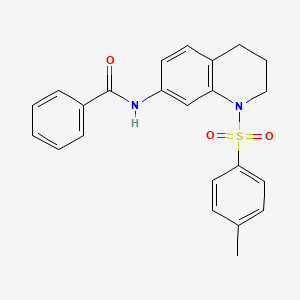

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-17-9-13-21(14-10-17)29(27,28)25-15-5-8-18-11-12-20(16-22(18)25)24-23(26)19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVYLACOBYHQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroquinoline derivatives. In this reaction, an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to form the tetrahydroquinoline core .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the Pictet-Spengler reaction under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline analogs.

Substitution: The benzamide and tosyl groups can be substituted with other functional groups to create diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide serves as a versatile building block in the synthesis of various pharmaceutical agents. Its derivatives have been studied for potential antimicrobial and antitumor activities.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from this structure have shown efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 µg/mL |

| Compound B | Pseudomonas aeruginosa | 12.5 µg/mL |

Biological Studies

The compound is also utilized in studying enzyme inhibitors and receptor ligands. Its ability to interact with specific molecular targets makes it valuable for exploring therapeutic effects on neurodegenerative diseases and other conditions.

Organic Synthesis

In organic chemistry, this compound is used as a precursor for synthesizing complex organic molecules and heterocycles. Its structural features allow for various modifications that can lead to new compounds with desirable properties.

Mechanism of Action

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A closely related compound with a similar core structure but different functional groups.

N-tosyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a tosyl group, used in similar applications.

1-benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group, known for its neuroprotective properties.

Uniqueness

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tosyl and benzamide groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications.

Structural Overview

The compound features:

- Tetrahydroquinoline Core : A bicyclic structure known for its diverse biological activities.

- Tosyl Group : Enhances solubility and stability.

- Benzamide Moiety : Commonly associated with various biological activities.

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have shown efficacy against various cancer cell lines. A study found that certain tetrahydroquinoline derivatives had IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent, indicating their potential as anticancer agents .

| Compound | IC50 (µg/mL) | Comparison to Doxorubicin (37.5 µg/mL) |

|---|---|---|

| Compound A | 25 | Nearly as effective |

| Compound B | 10 | More effective |

| Doxorubicin | 37.5 | Reference value |

Enzyme Inhibition

This compound may act as an inhibitor of various enzymes involved in disease pathways. For example, it has been suggested that this compound could interact with kynurenine aminotransferase (KAT), which plays a role in the kynurenine metabolic pathway linked to neurodegenerative diseases and cancer . This interaction could potentially modulate the levels of neuroactive metabolites like kynurenic acid and quinolinic acid.

The mechanism of action for this compound is thought to involve:

- Binding Affinity : The tosyl group enhances binding to biological targets.

- Enzyme Modulation : Potential inhibition of enzymes such as KAT could alter metabolic pathways critical in disease states .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Activity : A study on tetrahydroquinoline derivatives demonstrated that specific modifications led to enhanced anticancer activity compared to traditional drugs .

- Neuroprotective Effects : Research indicates that compounds affecting the kynurenine pathway can influence neuroprotection and cognitive function .

Synthesis Pathway

The synthesis of this compound typically involves multiple steps:

- Preparation of Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction.

- Tosylation : Introduction of the tosyl group using tosyl chloride.

- Formation of Benzamide Linkage : Final step involves coupling with an appropriate amine.

Q & A

What are the recommended synthetic routes for N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions starting from tetrahydroquinoline derivatives. A common approach includes:

Tosylation : Protect the amine group of 1,2,3,4-tetrahydroquinolin-7-amine with tosyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the 1-tosyl intermediate .

Benzoylation : React the tosylated intermediate with benzoyl chloride via nucleophilic acyl substitution. Use a coupling agent like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous dichloromethane or DMF .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .

How should researchers safely handle this compound in the laboratory?

Level: Basic

Methodological Answer:

- Hazard Mitigation : Refer to GHS classifications for similar benzamide derivatives (e.g., H302: harmful if swallowed; H315: skin irritation). Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust/aerosols. Implement local exhaust ventilation for powder handling .

- Spill Management : Avoid dry sweeping; use damp cloths to prevent dust dispersion. Dispose of contaminated materials as hazardous waste .

What analytical techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

How can researchers evaluate the biological activity of this compound?

Level: Advanced

Methodological Answer:

- In Vitro Assays :

- Data Interpretation : Compare activity to structurally related compounds (e.g., N-cyclopentyl derivatives) to infer structure-activity relationships (SAR) .

How to resolve contradictions in reported toxicity data for this compound?

Level: Advanced

Methodological Answer:

- Source Validation : Cross-reference SDS from multiple vendors and peer-reviewed studies. For example, discrepancies in respiratory irritation (H335) may arise from varying particle sizes or impurities .

- Experimental Validation :

- Acute Toxicity Testing : Perform OECD Guideline 423 oral toxicity studies in rodents.

- In Vitro Irritation : Use reconstructed human epidermis (RhE) models for skin irritation assessment .

What strategies optimize catalytic efficiency in synthesizing this compound?

Level: Advanced

Methodological Answer:

- Catalyst Selection : Bimetallic metal-organic frameworks (e.g., FeNi-BDC) enhance amidation reactions via Lewis acid activation, achieving yields >75% .

- Reaction Optimization :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility.

- Temperature Control : Conduct reactions at 60–80°C to balance kinetics and decomposition .

- Catalyst Reusability : Recover catalysts via centrifugation and reactivate by washing with ethanol, maintaining efficiency over 6 cycles .

How to assess the stability of this compound under varying storage conditions?

Level: Advanced

Methodological Answer:

- Accelerated Stability Testing :

- Recommendations : Store in amber vials at –20°C under inert atmosphere (argon) for long-term stability .

How can computational methods aid in understanding its structure-activity relationships?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tubulin or topoisomerases). Compare with experimental IC values .

- QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.